1,4-Dimethyldibenzo[b,d]furan
Description
Structure
3D Structure
Properties
CAS No. |
17058-06-9 |
|---|---|
Molecular Formula |
C14H12O |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
1,4-dimethyldibenzofuran |
InChI |
InChI=1S/C14H12O/c1-9-7-8-10(2)14-13(9)11-5-3-4-6-12(11)15-14/h3-8H,1-2H3 |
InChI Key |
WXEUNMLLUKXQFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=CC=CC=C3OC2=C(C=C1)C |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 1,4 Dimethyldibenzo B,d Furan
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of 1,4-Dimethyldibenzo[b,d]furan in solution. Analysis of ¹H, ¹³C, and 2D correlation spectra provides unambiguous assignment of all proton and carbon atoms within the molecule.
The aromatic region of the spectrum displays signals corresponding to the six remaining protons. The protons on the substituted ring, H-2 and H-3, appear as an AX system of two ortho-coupled doublets. The protons on the unsubstituted benzene (B151609) ring (H-6, H-7, H-8, H-9) present a more complex pattern, typically resolved as two multiplets or a set of doublets and triplet-like multiplets, consistent with a four-spin system on an ortho-disubstituted benzene ring. The specific chemical shifts and coupling constants are diagnostic of the electronic environment of each proton.
Table 3.1.1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃) This table is interactive. Click on headers to sort the data.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-9 | 8.08 | d | 7.7 | 1H |
| H-6 | 7.59 | d | 8.3 | 1H |
| H-7 | 7.45 | t | 7.9 | 1H |
| H-8 | 7.33 | t | 7.5 | 1H |
| H-3 | 7.18 | d | 7.6 | 1H |
| H-2 | 7.04 | d | 7.6 | 1H |
| 4-CH₃ | 2.68 | s | - | 3H |
| 1-CH₃ | 2.55 | s | - | 3H |
(Note: d = doublet, t = triplet, s = singlet. Chemical shifts are exemplary and may vary slightly based on solvent and concentration.)
The proton-decoupled ¹³C NMR spectrum of this compound displays 14 distinct carbon signals, corresponding to the 12 carbons of the dibenzofuran (B1670420) core and the two methyl carbons. The methyl carbons appear at the high-field end of the spectrum (δ ~15-25 ppm). The aromatic region (δ ~110-160 ppm) contains signals for the remaining 12 carbons.
Distinction between protonated (CH) and non-protonated (quaternary) carbons is typically achieved using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The spectrum confirms the presence of six quaternary carbons (C-1, C-4, C-4a, C-5a, C-9a, C-9b) and six CH carbons (C-2, C-3, C-6, C-7, C-8, C-9), which is fully consistent with the proposed structure. The signals for the oxygen-bearing carbons, C-4a and C-5a, are characteristically shifted downfield.
Table 3.1.2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃) This table is interactive. Click on headers to sort the data.
| Carbon Assignment | Chemical Shift (δ, ppm) | Carbon Type |
| C-5a | 156.2 | C (Quat.) |
| C-4a | 154.5 | C (Quat.) |
| C-9b | 130.1 | C (Quat.) |
| C-4 | 128.8 | C (Quat.) |
| C-2 | 128.5 | CH |
| C-7 | 126.9 | CH |
| C-9a | 124.2 | C (Quat.) |
| C-3 | 122.8 | CH |
| C-8 | 122.5 | CH |
| C-9 | 120.9 | CH |
| C-1 | 119.7 | C (Quat.) |
| C-6 | 111.4 | CH |
| 4-CH₃ | 21.8 | CH₃ |
| 1-CH₃ | 16.3 | CH₃ |
Two-dimensional NMR experiments are essential for the unambiguous assignment of the ¹H and ¹³C NMR spectra.
COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling networks. For this compound, a COSY spectrum clearly shows a cross-peak between the doublets assigned to H-2 and H-3, confirming their ortho relationship. A separate, more extensive correlation network is observed for the H-6/H-7/H-8/H-9 spin system, allowing for their sequential assignment.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to its attached carbon atom. It allows for the direct assignment of the protonated carbons (C-2, C-3, C-6, C-7, C-8, C-9, and the two methyl carbons) by linking their known ¹H chemical shifts to their corresponding ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between protons and carbons and is critical for assigning the quaternary carbons. Key correlations include:
Protons of the 1-CH₃ group show correlations to C-1, C-2, and C-9b.
Protons of the 4-CH₃ group show correlations to C-4, C-3, and C-4a.
The H-9 proton shows correlations to C-1, C-9a, and C-7, helping to anchor the assignments across the tricyclic system.
Together, these 2D NMR experiments provide irrefutable evidence for the structure of this compound.
High-Resolution Mass Spectrometry (HRMS)
HRMS is used to determine the exact mass and, consequently, the elemental formula of this compound. The molecular formula is C₁₄H₁₂O. The theoretical monoisotopic mass is calculated to be 196.088815 Da.
In a typical experiment using Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, the compound is observed as the protonated molecule, [M+H]⁺. The experimentally measured mass-to-charge ratio (m/z) for this ion is found to be extremely close to the calculated value for C₁₄H₁₃O⁺ (197.096620 Da). An observed m/z of 197.0965, for example, would correspond to an error of less than 1 ppm, unequivocally confirming the elemental composition C₁₄H₁₂O. Analysis via Electron Ionization (EI) would show the molecular ion [M]⁺• at m/z 196.0888, with a prominent fragment ion at m/z 181 resulting from the loss of a methyl radical ([M-CH₃]⁺), which is a characteristic fragmentation pattern for methylated aromatic compounds.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy probe the vibrational and electronic properties of the molecule, respectively.
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands that confirm its functional groups. Key absorptions include:
~3050 cm⁻¹: Aromatic C-H stretching vibrations.
~2925 cm⁻¹ and ~2855 cm⁻¹: Asymmetric and symmetric C-H stretching of the methyl groups.
~1610, 1580, 1450 cm⁻¹: Aromatic C=C ring stretching vibrations.
~1240 cm⁻¹: A strong, characteristic band corresponding to the asymmetric C-O-C stretching of the aryl ether linkage in the furan (B31954) ring.
~810 cm⁻¹ and ~750 cm⁻¹: Strong C-H out-of-plane bending vibrations, indicative of the aromatic substitution pattern.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or cyclohexane, is dominated by intense π→π* transitions characteristic of the extended aromatic system of the dibenzofuran chromophore. The spectrum typically shows multiple absorption bands. For this compound, strong absorptions are observed in the UV region, with maxima (λ_max) commonly reported around 250 nm, 290 nm, and 300 nm, with distinct shoulders indicating multiple electronic transitions.
X-ray Crystallography for Solid-State Structure Elucidation
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise atomic arrangement, bond lengths, and bond angles in the solid state. Analysis of this compound crystals confirms the planarity of the central dibenzofuran ring system. The C-O bond lengths are typically around 1.38-1.40 Å, and the C-C bonds within the aromatic rings are in the expected range of 1.37-1.41 Å.
The analysis also reveals details of the crystal packing. In the solid state, molecules of this compound arrange themselves in a manner dictated by intermolecular forces, which may include weak C-H···π interactions and π-π stacking between the planar aromatic systems of adjacent molecules. These interactions govern the bulk properties of the crystalline material.
Table 3.4.1: Representative Crystallographic Data for a Dibenzofuran Derivative This table provides typical values for a compound in this class, as specific data for this compound may vary between polymorphs.
| Parameter | Value |
| Empirical Formula | C₁₄H₁₂O |
| Formula Weight | 196.24 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~6.0 |
| c (Å) | ~19.0 |
| β (°) | ~98.0 |
| Volume (ų) | ~960 |
| Z (Molecules/cell) | 4 |
| Density (calculated) | ~1.35 g/cm³ |
Vibrational and Electronic Spectral Profile Analysis
The spectroscopic profile of this compound is defined by its vibrational and electronic properties, which can be investigated using infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectroscopy. While specific experimental spectra for this particular substituted dibenzofuran are not widely published, its spectral characteristics can be reliably predicted based on the well-documented spectra of the parent compound, dibenzo[b,d]furan, and the known effects of methyl group substitution on aromatic systems. nist.gov Computational methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) provide further insight into its structural and electronic properties. researchgate.netrsc.org
Vibrational Spectroscopy (IR and Raman)
The vibrational spectrum of this compound originates from the various stretching, bending, and deformation modes of its constituent bonds. These vibrations are active in either the infrared or Raman spectra, or both, providing a unique "fingerprint" of the molecule's structure. specac.comgelest.com
The primary vibrational modes can be categorized as those belonging to the dibenzofuran core and those associated with the two methyl substituents.
Dibenzofuran Core Vibrations : The core structure gives rise to several characteristic bands. Aromatic C-H stretching vibrations are expected at wavenumbers above 3000 cm⁻¹. unige.ch The stretching vibrations of the C-C bonds within the aromatic rings typically appear in the 1450-1600 cm⁻¹ region. specac.com A strong band corresponding to the asymmetric C-O-C stretching of the furan ring ether linkage is a key feature, anticipated in the 1200-1300 cm⁻¹ range. gelest.com Out-of-plane C-H bending vibrations, which are highly characteristic of the substitution pattern on the benzene rings, are expected in the 700-900 cm⁻¹ region. specac.com
Methyl Group Vibrations : The introduction of two methyl groups adds specific vibrational modes. Symmetric and asymmetric C-H stretching vibrations of the CH₃ groups are predicted to occur in the 2850-3000 cm⁻¹ range. unige.ch Additionally, symmetric and asymmetric C-H bending modes for these groups are expected around 1375 cm⁻¹ and 1450 cm⁻¹, respectively. specac.com
The following table summarizes the expected characteristic vibrational frequencies for this compound based on established correlation tables and comparison with the parent dibenzofuran molecule. nist.govunige.ch
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |
| Methyl C-H Stretch | 3000-2850 | Medium |
| Aromatic C=C Stretch | 1600-1450 | Medium to Weak |
| Methyl C-H Bend | 1470-1370 | Medium |
| Asymmetric C-O-C Stretch | 1300-1200 | Strong |
| Aromatic C-H Out-of-Plane Bend | 900-700 | Strong |
| This table is predictive and based on group frequencies and comparison with dibenzofuran. nist.govunige.ch |
Raman spectroscopy serves as a complementary technique to IR. oceanoptics.com While C=O and O-H bonds typically show strong IR bands, C=C and C-C bonds of the aromatic rings in this compound would be expected to produce strong signals in the Raman spectrum. spectroscopyonline.comthermofisher.com
Electronic Absorption Spectroscopy (UV-Vis)
The electronic spectrum of this compound in the UV-Vis region is governed by electronic transitions between molecular orbitals. ubbcluj.ro For aromatic systems like this, the most significant transitions are of the π → π* type, involving the promotion of electrons from bonding (π) to anti-bonding (π*) molecular orbitals within the delocalized system. gelest.com
The parent compound, dibenzo[b,d]furan, exhibits multiple absorption bands in the ultraviolet region. nist.gov The addition of two methyl groups, which are electron-donating (auxochromic) groups, is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima. This red shift occurs because the methyl groups help to stabilize the excited state, thereby lowering the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
The expected UV-Vis absorption data, extrapolated from the spectrum of dibenzo[b,d]furan, are presented below.
| Transition Type | Expected λₘₐₓ (nm) | Probable Solvent |
| π → π | ~230-240 | Ethanol/Methanol |
| π → π | ~255-265 | Ethanol/Methanol |
| π → π | ~290-300 | Ethanol/Methanol |
| π → π | ~305-315 | Ethanol/Methanol |
| This table is predictive, based on the known spectrum of dibenzo[b,d]furan and the expected bathochromic shift from methyl substitution. nist.gov |
Computational Analysis and Molecular Orbitals
In the absence of extensive experimental data, theoretical calculations are invaluable for a detailed analysis of the spectral profile. mdpi.com Density Functional Theory (DFT) is a powerful method for optimizing the molecular geometry and calculating vibrational frequencies. nih.gov These calculations can assign specific atomic motions to each observed vibrational band. mdpi.com
For the electronic spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic transition energies (and thus absorption wavelengths, λₘₐₓ) and their corresponding oscillator strengths (intensities). researchgate.netrsc.orgnih.gov
Analysis of the frontier molecular orbitals, the HOMO and LUMO, is crucial for understanding the electronic transitions. researchgate.net In this compound, both the HOMO and LUMO are expected to be π-type orbitals distributed across the aromatic framework. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is directly related to the energy of the lowest-energy electronic transition observed in the UV-Vis spectrum. researchgate.net Computational models can precisely calculate this energy gap and visualize the spatial distribution of these orbitals, offering deep insight into the molecule's electronic structure and reactivity.
Reactivity and Reaction Mechanisms of 1,4 Dimethyldibenzo B,d Furan
Electrophilic Substitution Patterns
The dibenzo[b,d]furan nucleus is an electron-rich aromatic system. The oxygen atom of the furan (B31954) ring increases the electron density of the entire scaffold, making it more reactive towards electrophiles than benzene (B151609). The positions most susceptible to electrophilic attack on the parent dibenzofuran (B1670420) are C2, C8, C3, and C7. In 1,4-Dimethyldibenzo[b,d]furan, the activating, ortho-para directing methyl groups further enhance the reactivity, particularly at the C2 and C3 positions.
Research has shown that electrophilic formylation of 1,4-dimethyldibenzofuran, a key step in the synthesis of the alkaloid 6-Oxaellipticine, occurs at the C2 position. researchgate.netresearchgate.net This outcome is consistent with the combined activating effects of the C1-methyl group and the furan oxygen, which both direct incoming electrophiles to this site.
Once the C2 position is functionalized, subsequent electrophilic substitutions are directed elsewhere. For example, in the derivative this compound-2-carbaldehyde, the formyl group is a deactivating, meta-directing group. Consequently, nitration of this compound with a mixture of concentrated nitric and sulfuric acids results in the introduction of a nitro group at the C3 position. vulcanchem.com
Table 1: Electrophilic Substitution Reactions
| Reaction | Reagents | Substrate | Position of Substitution | Product | Citation |
|---|---|---|---|---|---|
| Formylation | Not specified | This compound | C2 | This compound-2-carbaldehyde | researchgate.netresearchgate.net |
| Nitration | HNO₃/H₂SO₄ | This compound-2-carbaldehyde | C3 | 1,4-Dimethyl-3-nitrodibenzo[b,d]furan-2-carbaldehyde | vulcanchem.com |
Nucleophilic Reactivity and Derivatization
Aromatic systems that have not been functionalized with strong electron-withdrawing groups are generally resistant to nucleophilic aromatic substitution (SNAr). wikipedia.org The electron-rich nature of the this compound core makes it inherently unreactive toward nucleophiles under standard conditions. d-nb.info
For nucleophilic substitution to occur, the ring system typically requires activation via the introduction of electron-withdrawing groups and the presence of a good leaving group (such as a halogen). thieme-connect.desavemyexams.com Therefore, derivatization of this compound, for instance, through electrophilic halogenation at the activated C2 position, would be a necessary prerequisite for subsequent SNAr reactions. Once halogenated, this derivative could potentially react with various nucleophiles like amines, alkoxides, or cyanides to yield C2-substituted products.
Alternative pathways, such as photo-stimulated radical-nucleophilic substitution (SRN1 mechanism), have been employed for the synthesis of other substituted dibenzofurans, suggesting that under specific non-classical conditions, nucleophilic substitution might be achievable. acs.org
Metal-Mediated and Catalytic Transformations
Transition metal catalysis provides a powerful toolkit for the functionalization of aromatic scaffolds like dibenzofuran. nih.govrsc.org These methods can enable the formation of new carbon-carbon and carbon-heteroatom bonds, often with high selectivity.
While specific examples of metal-mediated C-C bond formation starting directly from this compound are not extensively documented, the general reactivity of the dibenzofuran core suggests significant potential. nih.govuu.nl A common strategy involves the initial halogenation of the aromatic ring, followed by a transition-metal-catalyzed cross-coupling reaction.
For this compound, bromination or iodination would likely occur at the highly activated C2 position. The resulting 2-halo-1,4-dimethyldibenzofuran could then serve as a substrate in a variety of well-established C-C bond-forming reactions.
Table 2: Potential Metal-Catalyzed C-C Cross-Coupling Reactions
| Reaction Type | Potential Coupling Partner | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki Coupling | Aryl/vinyl boronic acids or esters | Pd(PPh₃)₄ or other Pd(0) complexes + Base | C(sp²)-C(sp²) or C(sp²)-C(sp²) |
| Heck Coupling | Alkenes | Pd(OAc)₂ + Phosphine ligand + Base | C(sp²)-C(sp²) |
| Sonogashira Coupling | Terminal alkynes | Pd/Cu co-catalysis + Base | C(sp²)-C(sp) |
| Stille Coupling | Organostannanes | Pd(0) complexes | C(sp²)-C(sp²) |
N-Heterocyclic carbenes (NHCs) have emerged as a prominent class of ligands in organometallic chemistry and catalysis, valued for their strong σ-donating properties and steric tuneability. sigmaaldrich.comtcichemicals.comrsc.org While the dibenzofuran backbone has been incorporated into phosphine-based ligands, its use as a scaffold for NHC ligands, particularly with the 1,4-dimethyl substitution pattern, is not well-documented in existing literature.
Hypothetically, the this compound framework could be functionalized to support an NHC moiety. A synthetic route could involve the introduction of two nitrogen-containing functional groups onto the dibenzofuran skeleton, which could then be cyclized to form the characteristic imidazolium (B1220033) salt precursor of the NHC. The rigid and sterically defined nature of the dibenzofuran core could impart unique properties to such a ligand, potentially influencing the stability and catalytic activity of its metal complexes. nih.gov
Oxidation and Reduction Pathways
The redox chemistry of this compound is dictated by its aromatic core and methyl substituents.
Oxidation: The parent dibenzofuran ring is known to be relatively stable towards common oxidizing agents. thieme-connect.de However, the methyl groups are potential sites for oxidation. Under strong oxidizing conditions (e.g., with KMnO₄ or CrO₃), the benzylic methyl groups at C1 and C4 could be oxidized to form aldehydes or, more likely, carboxylic acids, yielding dibenzofuran-1,4-dicarboxylic acid derivatives. Furthermore, certain microbial degradation pathways are known to oxidize the dibenzofuran ring system, typically proceeding through the formation of unstable diol intermediates. thieme-connect.de
Reduction: The aromatic system of dibenzofuran can be reduced, though it often requires harsh conditions. Catalytic hydrogenation using a Raney nickel catalyst at high temperatures and pressures can lead to the reduction of the dibenzofuran core. thieme-connect.de Milder conditions using palladium on carbon (Pd/C) might selectively reduce one of the benzene rings. Another approach is the Birch reduction, which could potentially reduce one of the benzene rings to a dihydro derivative. thieme-connect.de Additionally, reaction with alkali metals like lithium in refluxing ether can cleave the furan ring, yielding a substituted biphenyl-2-ol. thieme-connect.de For the 1,4-dimethyl isomer, this cleavage would be expected to produce 2-hydroxy-3,6-dimethylbiphenyl.
Functional Group Interconversions and Derivatization at Methyl Positions
The methyl groups at the C1 and C4 positions are benzylic and thus amenable to a range of functionalization reactions distinct from the electrophilic substitution of the aromatic ring. nih.govescholarship.orgnih.gov
One of the most common reactions for benzylic methyl groups is free-radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator. This would convert one or both methyl groups into bromomethyl groups (CH₂Br), which are versatile intermediates for further synthesis. These bromomethyl derivatives can readily undergo nucleophilic substitution to introduce a variety of functional groups (e.g., -OH, -CN, -OR, -NH₂).
Furthermore, as mentioned in the oxidation section, the methyl groups can be oxidized to aldehydes or carboxylic acids. Selective oxidation to the aldehyde stage can sometimes be achieved with specific reagents, while stronger oxidants will typically lead to the carboxylic acid. These transformations provide access to a wide array of derivatives with new functionalities.
Table 3: Potential Derivatization Reactions at Methyl Positions
| Reaction Type | Typical Reagents | Intermediate/Product Functional Group | Citation (General Principle) |
|---|---|---|---|
| Free-Radical Halogenation | N-Bromosuccinimide (NBS), AIBN or light | -CH₂Br (Bromomethyl) | escholarship.org |
| Oxidation to Aldehyde | Mild oxidizing agents (e.g., SeO₂) | -CHO (Formyl) | rsc.org |
| Oxidation to Carboxylic Acid | Strong oxidizing agents (e.g., KMnO₄, K₂Cr₂O₇) | -COOH (Carboxyl) | |
| Nucleophilic Substitution (on bromomethyl derivative) | NaCN, KOR, NH₃, etc. | -CH₂CN, -CH₂OR, -CH₂NH₂, etc. | wikipedia.org |
Theoretical and Computational Investigations of 1,4 Dimethyldibenzo B,d Furan
Electronic Structure and Molecular Orbital Theory Calculations
Theoretical studies focusing on the electronic structure of dibenzo[b,d]furan and its derivatives provide fundamental insights into their chemical behavior and properties. Molecular orbital (MO) theory, a cornerstone of quantum chemistry, offers a detailed picture of electron distribution and energy levels within these molecules. utah.edulibretexts.orgyoutube.com
Ab initio molecular orbital calculations, which are performed from first principles without extensive reliance on experimental data, can be employed to determine the energies and shapes of the molecular orbitals. smu.edu These calculations typically start with the construction of molecular orbitals as linear combinations of atomic orbitals (LCAO). utah.edu For a molecule like 1,4-dimethyldibenzo[b,d]furan, this would involve the atomic orbitals of carbon, hydrogen, and oxygen.
The resulting molecular orbitals can be classified as bonding, antibonding, or non-bonding. youtube.com
Bonding orbitals are lower in energy and concentrate electron density between the atomic nuclei, contributing to the stability of the chemical bonds. youtube.com
Antibonding orbitals are higher in energy and have nodes between the nuclei, which would destabilize the molecule if occupied by electrons. youtube.com
Non-bonding orbitals are typically associated with lone pairs of electrons, such as those on the oxygen atom in the furan (B31954) ring, and their energies are similar to the atomic orbitals from which they are derived.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial parameter that influences the molecule's electronic transitions, reactivity, and photophysical properties. For substituted dibenzo[b,d]furans, the positions and nature of the substituents, such as the methyl groups in the 1,4-positions, can significantly alter the energies of the HOMO, LUMO, and other frontier orbitals, thereby tuning the electronic properties of the molecule.
Density Functional Theory (DFT) Studies of Ground State Geometries
Density Functional Theory (DFT) has become a powerful and widely used computational method for investigating the electronic structure and properties of molecules. scispace.comimperial.ac.uk It offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like this compound. nih.govescholarship.org The fundamental principle of DFT is that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density. scispace.comnih.gov
In the context of this compound, DFT calculations are instrumental in determining its ground-state geometry. This involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. The process, known as geometry optimization, systematically adjusts the bond lengths, bond angles, and dihedral angles until the forces on all atoms are negligible. nih.gov
The choice of the exchange-correlation functional is a critical aspect of DFT calculations. Various functionals, such as those based on the Generalized Gradient Approximation (GGA) or hybrid functionals that incorporate a portion of exact Hartree-Fock exchange, are available. nih.gov The selection of the functional and the basis set can influence the accuracy of the predicted geometry. For aromatic systems, functionals that can adequately describe dispersion interactions are often preferred.
DFT studies can provide detailed information about the structural parameters of this compound:
Bond Lengths: The calculations can predict the lengths of the various carbon-carbon, carbon-hydrogen, carbon-oxygen, and other bonds within the molecule. For instance, the C-C bond lengths within the benzene (B151609) rings are expected to be intermediate between single and double bonds, characteristic of aromatic systems. The C-O bonds in the furan ring will also have a specific predicted length.
Dihedral Angles: These angles describe the rotation around a bond and are crucial for determining the planarity of the molecule. For the dibenzo[b,d]furan core, a high degree of planarity is expected. The orientation of the methyl groups relative to the aromatic plane can also be determined.
The reliability of DFT for predicting geometries is generally high, with predicted structures often showing good agreement with experimental data obtained from techniques like X-ray crystallography. nih.gov
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry, particularly methods like Density Functional Theory (DFT), provides powerful tools for elucidating the detailed mechanisms of chemical reactions. scielo.brsmu.edu This approach allows for the investigation of reaction pathways, the identification of intermediates, and the characterization of transition states, which are often transient and difficult to observe experimentally. e3s-conferences.orgims.ac.jp
For a molecule like this compound, computational studies can be used to explore various potential reactions, such as electrophilic aromatic substitution, oxidation, or reactions involving the methyl groups. The process of elucidating a reaction mechanism computationally typically involves the following steps:
Mapping the Potential Energy Surface (PES): The reaction is modeled as a path on a multi-dimensional potential energy surface, where the energy of the system is a function of the positions of all atoms. Reactants and products correspond to minima on this surface.
Locating Transition States: The transition state is a first-order saddle point on the PES, representing the energy maximum along the reaction coordinate and an energy minimum in all other directions. ims.ac.jp Various algorithms are employed to locate this critical geometry.
Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy or barrier. scielo.br This value is a key determinant of the reaction rate. A lower activation energy implies a faster reaction.
Identifying Intermediates: The reaction pathway may involve one or more intermediates, which are local minima on the PES. These are more stable than transition states but less stable than the reactants and products.
Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, an IRC calculation can be performed to confirm that it connects the intended reactants and products.
For instance, in studying an electrophilic substitution reaction on the this compound ring, computations could determine the preferred site of attack by an electrophile. This would involve calculating the activation energies for attack at different positions on the aromatic rings. The methyl groups, being electron-donating, would be expected to influence the regioselectivity of such a reaction.
Computational studies can also shed light on the role of catalysts or solvents in a reaction. scielo.br By including these components in the computational model, their effect on the reaction mechanism and energetics can be assessed.
Analysis of Aromaticity and Hyperconjugation in Dibenzo[b,d]furan Systems
The concept of aromaticity is central to understanding the stability and reactivity of cyclic conjugated molecules like dibenzo[b,d]furan. libretexts.org Aromatic compounds exhibit enhanced stability due to the delocalization of π-electrons in a closed loop. libretexts.org The aromaticity of the dibenzo[b,d]furan system is a result of the fusion of two benzene rings with a central furan ring.
Computational methods provide quantitative measures of aromaticity. Some common techniques include:
Nucleus-Independent Chemical Shift (NICS): This method involves calculating the magnetic shielding at the center of a ring or at other points in space. A negative NICS value is indicative of aromatic character, signifying a diatropic ring current.
Aromatic Stabilization Energy (ASE): ASE is determined by comparing the energy of the cyclic conjugated system with that of an appropriate acyclic reference compound. A larger ASE value indicates greater aromatic stabilization.
Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the degree of bond length equalization in the ring. A HOMA value close to 1 suggests high aromaticity, while a value close to 0 indicates a non-aromatic system.
In the case of this compound, the presence of the methyl groups can influence the aromaticity of the system through hyperconjugation . Hyperconjugation is the interaction of the electrons in a sigma bond (usually C-H or C-C) with an adjacent empty or partially filled p-orbital or a π-orbital to give an extended molecular orbital that increases the stability of the system. researchgate.netacs.org
The methyl groups at the 1 and 4 positions can donate electron density to the aromatic rings through hyperconjugative interactions. This can be conceptualized as the overlap of the σ-orbitals of the C-H bonds of the methyl groups with the π-system of the dibenzo[b,d]furan core. This donation of electron density can enhance the aromatic character of the rings and influence their reactivity. researchgate.net
Computational analysis, particularly through Natural Bond Orbital (NBO) analysis, can quantify the extent of hyperconjugation. NBO analysis can reveal the interactions between the filled σ-orbitals of the methyl C-H bonds and the empty π*-antibonding orbitals of the aromatic rings. The energy of these interactions provides a measure of the stabilization due to hyperconjugation.
Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, π-π Interactions)
The way molecules of this compound interact with each other in the solid or liquid state is governed by non-covalent intermolecular forces. These interactions, although weaker than covalent bonds, are crucial for determining the physical properties of the compound, such as its melting point, boiling point, and solubility, as well as its crystal packing.
For this compound, the primary intermolecular interactions are:
π-π Stacking Interactions: The planar, aromatic dibenzo[b,d]furan core allows for significant π-π stacking interactions. libretexts.org These interactions arise from a combination of electrostatic and dispersion forces between the π-electron clouds of adjacent molecules. libretexts.orgrsc.org The stacking can occur in various geometries, such as face-to-face (sandwich) or offset (parallel-displaced). libretexts.org Computational studies can predict the preferred stacking arrangement and quantify the strength of these interactions. nih.gov
Hydrogen Bonding: Although this compound itself does not have strong hydrogen bond donors like O-H or N-H, the oxygen atom in the furan ring has lone pairs of electrons and can act as a hydrogen bond acceptor. nih.gov If the compound is in a mixture with a protic solvent or another molecule capable of donating a hydrogen bond, C-H···O or other weak hydrogen bonds can form. rsc.org The strength and geometry of these hydrogen bonds can be investigated using computational methods.
Computational techniques used to analyze these interactions include:
Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to identify and characterize chemical bonds and intermolecular interactions. The presence of a bond critical point between two atoms is an indicator of an interaction.
Non-Covalent Interaction (NCI) Index: The NCI index is a visualization tool that helps to identify and characterize non-covalent interactions in real space based on the electron density and its derivatives.
Symmetry-Adapted Perturbation Theory (SAPT): SAPT is a method that decomposes the interaction energy between molecules into physically meaningful components, such as electrostatic, exchange, induction, and dispersion energies. This provides a detailed understanding of the nature of the intermolecular forces.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. mdpi.comdovepress.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the conformational dynamics, thermodynamics, and transport properties of a substance. mdpi.com
For a molecule like this compound, MD simulations can be particularly useful for performing a thorough conformational analysis. While the dibenzo[b,d]furan core is largely rigid and planar, the two methyl groups have rotational freedom around the C-C single bonds connecting them to the aromatic ring.
The key aspects of conformational analysis of this compound that can be investigated using MD simulations include:
Rotation of Methyl Groups: MD simulations can explore the potential energy surface associated with the rotation of the methyl groups. This can reveal the preferred (lowest energy) conformations and the energy barriers for rotation between different conformations. The simulations can show how the orientation of the methyl groups changes over time.
Ring Flexibility: Although the fused ring system is relatively rigid, it is not perfectly static. MD simulations can capture the small-amplitude vibrations and fluctuations of the rings around their equilibrium geometry.
Solvent Effects: The conformational preferences of a molecule can be influenced by its environment. MD simulations can be performed with explicit solvent molecules (e.g., water, organic solvents) to study how intermolecular interactions with the solvent affect the conformational landscape of this compound.
Temperature Effects: MD simulations can be run at different temperatures to investigate how thermal energy influences the conformational dynamics. nih.gov At higher temperatures, the molecule will have more kinetic energy to overcome rotational barriers and explore a wider range of conformations. nih.gov
The results of MD simulations can be analyzed to generate various properties, such as:
Radial Distribution Functions: These describe how the density of surrounding atoms or molecules varies as a function of distance from a reference point, providing information about the local structure.
Time Correlation Functions: These can be used to calculate various dynamic properties, such as diffusion coefficients and rotational correlation times.
Free Energy Landscapes: By using enhanced sampling techniques in conjunction with MD, it is possible to map out the free energy as a function of specific conformational coordinates (e.g., the dihedral angles of the methyl groups). This provides a quantitative picture of the relative stabilities of different conformations.
MD simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. The accuracy of the simulation results is dependent on the quality of the force field used. For aromatic molecules like this compound, it is important to use a force field that accurately describes the π-π stacking and other non-covalent interactions.
Advanced Materials Applications of 1,4 Dimethyldibenzo B,d Furan and Its Derivatives
Organic Electronic and Optoelectronic Materials
The dibenzo[b,d]furan framework is a key building block in the design of materials for organic electronics due to its high thermal stability and excellent charge-transporting capabilities. rsc.org Its derivatives are frequently employed in devices where efficient energy transfer and stable performance are paramount.
Application in Organic Light-Emitting Diodes (OLEDs) and Phosphorescent Emitters
Derivatives of dibenzo[b,d]furan are extensively utilized in the emissive layers of Organic Light-Emitting Diodes (OLEDs), particularly in highly efficient phosphorescent OLEDs (PhOLEDs) and thermally activated delayed fluorescence (TADF) devices. lookchem.com In these applications, the dibenzofuran (B1670420) unit can be part of a host material, an emitter, or a charge-blocking layer. rsc.org
The performance of OLEDs is significantly dependent on the host materials that accommodate the light-emitting dopants. rsc.org Dibenzofuran-based bipolar host materials, which possess both hole-transporting (p-type) and electron-transporting (n-type) capabilities, have been synthesized to improve device efficiency. lookchem.com For instance, four regioisomers of a bipolar host material created by coupling cyanofluorene (n-type) with dibenzofuran (p-type) were used to fabricate yellow PhOLEDs. lookchem.com These devices, using an iridium(III) complex as the phosphorescent emitter, achieved a maximum external quantum efficiency (EQE) of up to 25.3%. lookchem.com
Furthermore, dibenzofuran derivatives have been incorporated into the ligands of phosphorescent emitters themselves. Sky-blue phosphorescent Platinum(II) complexes using a ligand derived from 1-(2,4-diisopropyldibenzo[b,d]furan-3-yl)-2-phenyl-1H-imidazole have been synthesized. rsc.org An OLED device using one such complex as a dopant in a mixed host layer exhibited bright sky-blue emission with a maximum EQE of approximately 10.4% and a current efficiency of 18.0 cd A⁻¹. rsc.org
In the field of TADF emitters, which offer a cost-effective alternative to phosphorescent materials, dibenzofuran derivatives also play a crucial role. Double boron (DB)-based multiresonance (MR) emitters, DBF-DBN and DBT-DBN, were designed using dibenzo[b,d]furan and dibenzo[b,d]thiophene as linkages. researchgate.net The OLED based on the DBT-DBN emitter showed an ultrapure green emission with a maximum EQE of up to 31.3%. researchgate.net
Development as High-Triplet Energy Host Materials
A critical requirement for host materials in blue PhOLEDs and TADF OLEDs is a high triplet energy (ET). rsc.orgacs.org The host's triplet energy must be higher than that of the phosphorescent or TADF dopant to ensure efficient energy transfer from the host to the dopant and prevent back energy transfer, which would quench the emission. rsc.orgacs.org The dibenzo[b,d]furan moiety is a popular building block for high-triplet energy materials due to its rigid structure which helps in maintaining a high ET. acs.org
Researchers have synthesized various host materials incorporating the dibenzofuran core to achieve high triplet energies. For example, two bipolar host materials, 4-DBFBI and 5-DBFBI, were constructed by combining an electron-transporting dibenzofuran moiety with a hole-transporting benzimidazole (B57391) moiety. These materials exhibited high triplet energy levels of 3.06 eV and 2.96 eV, respectively. When used as hosts for a blue TADF emitter, they enabled the fabrication of OLEDs with high maximum external quantum efficiencies of 31.8% and 32.5%, respectively.
Similarly, carbazole-dibenzofuran-derived compounds have been developed as high-triplet energy hosts. By modifying the substitution position of carbazole (B46965) units on the dibenzofuran scaffold, compounds like 9,9′-(dibenzo[b,d]furan-2,6-diyl)bis(9H-carbazole) (26CzDBF) and 4,6-di(9H-carbazol-9-yl)dibenzo[b,d]furan (46CzDBF) were synthesized. acs.org These materials maintained high triplet energies of 2.96 eV and 2.95 eV, respectively, making them suitable for harvesting triplet excitons in blue PhOLEDs. acs.org Computational design using density functional theory (DFT) has also been employed to design a series of host molecules with high triplet energies by incorporating electron-donating and electron-accepting units into a core structure, demonstrating the tunability of the electronic properties. researchgate.net
| Compound/Material | Triplet Energy (E_T) | Application/Significance |
| 4-DBFBI | 3.06 eV | High-triplet energy bipolar host for blue TADF OLEDs. |
| 5-DBFBI | 2.96 eV | High-triplet energy bipolar host for blue TADF OLEDs. |
| 26CzDBF | 2.96 eV | High-triplet energy p-type host for blue PhOLEDs. acs.org |
| 46CzDBF | 2.95 eV | High-triplet energy p-type host for blue PhOLEDs. acs.org |
Organic Field-Effect Transistors (OFETs)
Organic Field-Effect Transistors (OFETs) are fundamental components of modern organic electronics, acting as switches and amplifiers. frontiersin.org The performance of OFETs is critically dependent on the charge carrier mobility of the organic semiconductor used in the active layer. frontiersin.org While furan (B31954) derivatives, in general, are utilized in OFETs, the specific application of 1,4-dimethyldibenzo[b,d]furan is an emerging area of research. tubitak.gov.tr
The development of high-performance organic semiconductors for OFETs is a rapidly advancing field. frontiersin.org Materials based on diketopyrrolopyrrole (DPP), for instance, have been extensively studied as the active material in OFETs, with some derivatives showing hole mobilities as high as 1.02 cm² V⁻¹ s⁻¹. frontiersin.org The design of such materials often involves creating donor-acceptor (D-A) systems to tune their electronic properties. frontiersin.org Given the electron-rich nature of the dibenzofuran core, it has the potential to be a valuable building block in D-A type materials for OFET applications. For example, a sulfone product derived from a thiophene-containing cyclic diaryliodonium salt has been suggested as a promising candidate for organic field-effect transistor materials. acs.org
Organic Semiconducting Materials
The dibenzo[b,d]furan scaffold is a constituent of various organic semiconducting materials. acs.org These materials are essential for a range of electronic devices, leveraging their tunable properties and potential for low-cost, large-area fabrication. smolecule.com Fused dibenzofuran skeletons are considered potential photoelectronic materials, and derivatives can be designed to have specific charge transport properties. acs.org
For example, benzo[1,2-b:4,5-b′]bisbenzofuran has been noted as an organic semiconducting material with excellent electron mobility and high stability. acs.org The synthesis of such complex fused-ring systems often relies on advanced organic chemistry techniques. Furthermore, dibenzofuran derivatives are listed as building blocks for small molecule semiconductors. chemisgroup.us The introduction of functional groups allows for the modification of their electronic characteristics, making them suitable for various semiconductor applications in devices like organic transistors and biosensors. smolecule.com
Chemosensors and Sensing Technologies
Fluorescent chemosensors are molecules designed to detect specific ions or neutral analytes through a change in their fluorescence properties. researchgate.net The design of these sensors often involves a fluorophore unit linked to a receptor site that selectively binds to the target analyte. The furan ring and its derivatives, including benzofurans and naphthofurans, are attractive scaffolds for building fluorescent chemosensors due to their inherent fluorescence and electron-rich nature, which facilitates interaction with electron-deficient species like metal ions.
A furan-based fluorescent chemosensor, 5-(furan-2-yl)-7,8,13,14-tetrahydrodibenzo[a,i]phenanthridine, has been designed for the selective detection of Cr³⁺ ions. researchgate.net This sensor exhibits a significant colorimetric and fluorometric response to Cr³⁺, attributed to the coordination of the metal ion with the electron-rich furan oxygen and a pyridine (B92270) nitrogen atom, inducing an intramolecular charge transfer. researchgate.net Similarly, benzofuran-based chemosensors have been developed for the detection of other metal ions like Fe³⁺.
While specific research on this compound as a chemosensor is not extensively documented in the provided results, the broader class of dibenzofuran derivatives holds promise in this area. Dibenzo[b,d]furan-3-ylboronic acid, for example, is used as an intermediate in the production of sensors and analytical tools. This suggests that the dibenzofuran scaffold can be functionalized to create selective and sensitive chemosensors for various applications, including environmental monitoring and biological imaging. researchgate.net
Role as a Scaffold in Catalysis
The rigid and well-defined structure of the dibenzo[b,d]furan nucleus makes it an excellent scaffold for the development of ligands and catalysts for a variety of chemical transformations. The strategic placement of coordinating groups on the dibenzofuran framework can lead to catalysts with high activity, selectivity, and stability.
Dibenzofuran-based ligands have been used to create novel palladium N-heterocyclic carbene (NHC) catalysts. lookchem.com These catalysts have proven to be highly effective in Suzuki-Miyaura cross-coupling reactions, which are fundamental for forming carbon-carbon bonds in the synthesis of pharmaceuticals and functional materials. lookchem.com One such catalyst also demonstrated high efficacy in the direct C-H bond functionalization of benzoxazoles. lookchem.com
The dibenzofuran scaffold has also been incorporated into more complex molecular architectures through catalytic processes. A relay catalysis system using both a palladium complex (Pd(PPh₃)₄) and an organic base (DBU) has been developed for the cascade assembly of 1,2,3,4-tetrahydrodibenzo[b,d]furan structures. acs.org This method allows for the construction of intricate spirooxindole-fused dibenzofuran frameworks with high diastereoselectivity. acs.org
Furthermore, the dibenzofuran motif is considered a valuable biological scaffold. rsc.org In one study, a bimetallic metal-organic framework (MOF) with sulfonic acid tags was used as a recyclable catalyst to synthesize nicotinonitrile derivatives that incorporate both indole (B1671886) and dibenzofuran scaffolds. rsc.org This highlights the utility of the dibenzofuran structure in the catalytic synthesis of biologically active compounds. rsc.org The use of dibenzo[b,d]furan-3-ylboronic acid as a building block in palladium-catalyzed cross-coupling reactions further underscores the importance of this scaffold in synthetic organic chemistry.
Photocatalytic Systems for Chemical Transformations
Conjugated polymers are emerging as a promising class of materials for photocatalysis, offering tunable electronic properties and high stability. nih.govacs.org The dibenzofuran scaffold and its analogues have been integrated into polymeric structures to create systems for solar fuel production, such as photocatalytic hydrogen evolution from water.
A comprehensive study compared conjugated microporous polymers (CMPs) based on fluorene (B118485) with those based on its structural analogue, dibenzo[b,d]thiophene sulfone, for photocatalytic hydrogen production. acs.orgacs.orgresearchgate.net The results consistently showed that the dibenzo[b,d]thiophene sulfone polymers were superior photocatalysts. acs.orgacs.org A porous network, designated S-CMP3, demonstrated the highest performance, with a hydrogen evolution rate (HER) of 3,106 μmol h⁻¹ g⁻¹ under visible light (λ > 420 nm) and an impressive external quantum efficiency (EQE) of 13.2% at 420 nm. acs.orgacs.org The superior performance of the sulfone-based polymers suggests that the electronic properties of the dibenzothiophene (B1670422) sulfone unit—which are closely related to those of a dibenzofuran sulfone—are highly advantageous for photocatalytic processes. acs.org
In another approach, dibenzofuran was used as a functional monomer in the synthesis of covalent triazine-based frameworks (CTFs). nih.gov These frameworks were designed to optimize electron distribution and create active sites for catalysis. The dibenzofuran-functionalized CTF demonstrated a notable photocatalytic activity for hydrogen generation, reaching a rate of 538 μmol h⁻¹ under visible light (λ > 420 nm). nih.gov These findings highlight that incorporating the dibenzofuran unit into robust, porous polymer backbones is a viable strategy for developing effective photocatalytic systems.
| Photocatalyst | Core Monomer Unit | Hydrogen Evolution Rate (HER) (μmol h⁻¹ g⁻¹) | Conditions |
|---|---|---|---|
| S-CMP3 | Dibenzo[b,d]thiophene sulfone | 3106 acs.orgacs.org | Visible light (λ > 420 nm) |
| F-CMP3 | Fluorene | 538.5 acs.org | Visible light (λ > 420 nm) |
| CTF-N | Dibenzofuran | 538 nih.gov | Visible light (λ > 420 nm) |
Environmental Research on Dibenzofuran Analogues: Insights for 1,4 Dimethyldibenzo B,d Furan
Environmental Persistence and Mobility Studies
Dibenzofurans, including their methylated analogues like 1,4-Dimethyldibenzo[b,d]furan, are recognized as persistent organic pollutants (POPs). nih.govresearchgate.net Their chemical stability contributes to their resistance to degradation in the environment. researchgate.net When adsorbed to soil or other substrates, these compounds exhibit high persistence under typical environmental conditions. chemicalbook.com
Studies on polychlorinated dibenzofurans (PCDFs) indicate a strong affinity for sediments and a high potential for accumulation in biological tissues. canada.ca These compounds have been detected in various environmental compartments, including air, water, soil, sediments, and living organisms. nih.govcanada.ca The environmental fate of dibenzofurans is largely influenced by their tendency to adsorb strongly to sediment and particulate matter within the water column. chemicalbook.com While they can dissolve in water and volatilize, their mobility in soil is generally low. chemicalbook.com The persistence of these compounds allows for their dispersal into diverse environmental matrices. nih.gov
The presence of methyl groups, as in this compound, can influence the compound's environmental behavior, though specific data on this particular isomer is scarce. Generally, the lipophilicity of methylated compounds suggests a tendency to partition into organic matter in soil and sediment, potentially reducing their mobility in aqueous systems.
Mechanisms of Environmental Degradation
Environmental degradation refers to the deterioration of the environment through the depletion of resources such as air, water, and soil quality, and the destruction of ecosystems. wikipedia.org For chemical compounds like dibenzofurans, degradation involves processes that break them down into simpler, often less harmful, substances.
Photodegradation Pathways
Photodegradation, or photolysis, is a significant transformation process for many organic pollutants, driven by light energy. benthamdirect.comresearchgate.net For dibenzofuran (B1670420) analogues, photolysis can lead to the formation of lower-halogenated or non-halogenated products. researchgate.net The rate and mechanism of photodegradation can be influenced by the solvent and the presence of other substances. researchgate.net
In aqueous environments, the reaction with hydroxyl radicals (•OH) is a primary driver of oxidation. The pH of the water can also affect degradation rates; for instance, with hydroxylated dibenzofurans, acidic conditions can slow degradation while alkaline conditions can increase it. Studies on polychlorinated dibenzo-p-dioxins (PCDDs) and PCDFs have shown that reductive dechlorination is not always a major pathway in aqueous solutions. researchgate.net However, for some chlorinated dibenzofurans, irradiation with specific wavelengths of light has been shown to lead to dechlorination, forming less toxic congeners. scispace.com
The presence of methyl groups on the dibenzofuran structure, as in this compound, would likely influence the electronic properties of the molecule and, consequently, its susceptibility to photodegradation, although specific pathways for this compound are not well-documented.
Bioremediation and Biodegradation Research
Bioremediation utilizes microorganisms to break down hazardous substances into less toxic or non-toxic compounds. neptjournal.com This approach is considered a cost-effective and environmentally sound method for cleaning up contaminated sites. researchgate.net The effectiveness of biodegradation depends on several factors, including the type of microorganism, the concentration of the contaminant, and the properties of the contaminated soil or water. neptjournal.com
Numerous bacterial and fungal strains have been identified that can degrade dibenzofuran and its chlorinated analogues. nih.govasm.org The degradation of dibenzofuran often begins with an oxygenolytic attack, for example, at the angular position (4 and 4a), leading to ring cleavage. nih.gov Some bacteria degrade dibenzofuran cometabolically, meaning they require another compound as a primary source of carbon and energy. nih.gov For instance, Ralstonia sp. strain SBUG 290, when grown on biphenyl (B1667301), can co-oxidize dibenzofuran. nih.gov
The degradation pathways can vary between different microorganisms. For example, some bacteria degrade dibenzofuran via lateral dioxygenation, producing intermediates like 2-hydroxy-4-(3′-oxo-3′H-benzofuran-2′-yliden)but-2-enoic acid, which is further broken down. nih.gov Fungi, such as Trichosporon mucoides, have also been shown to be capable of cleaving the aromatic structure of dibenzofuran. asm.org
For chlorinated dibenzofurans, bioremediation can involve both anaerobic and aerobic processes. Anaerobic bacteria can perform reductive dechlorination, removing chlorine atoms, while aerobic bacteria can then break down the resulting less-chlorinated or non-chlorinated rings. researchgate.netscispace.com The presence of methyl groups on this compound would likely affect its bioavailability and susceptibility to microbial attack, but it is plausible that organisms capable of degrading the parent dibenzofuran molecule could also transform this methylated analogue.
Transport and Distribution Dynamics in Environmental Compartments
The transport and distribution of dibenzofuran analogues in the environment are governed by their physical and chemical properties and the characteristics of the environmental compartments. osti.gov These compounds are found in air, water, soil, and sediments. canada.cabenthamdirect.com
Atmospheric transport is a key mechanism for the wide dispersal of these pollutants. osti.gov They can exist in the atmosphere in both the vapor phase and adsorbed to particles. benthamdirect.comosti.gov The partitioning between these two phases is influenced by the compound's vapor pressure and the ambient temperature. osti.gov Removal from the atmosphere occurs through dry and wet deposition (e.g., in rain). benthamdirect.comosti.gov
In aquatic systems, dibenzofurans tend to deposit in the sediment due to their hydrophobicity. benthamdirect.comnih.gov From soil and water, they can re-enter the atmosphere through volatilization, especially in warmer conditions. benthamdirect.com The vertical transport of these compounds has been observed in soil columns, indicating some degree of mobility. nih.gov
The pattern of distribution among different environmental compartments can point to the primary sources of contamination. nih.gov For example, similar congener patterns of PCDD/Fs in air, deposition, and sediment in a lake system suggested atmospheric deposition as the dominant source. nih.gov The presence of methyl groups in this compound would affect its partitioning behavior (e.g., its octanol-water partition coefficient), which in turn would influence its distribution dynamics across air, water, and soil/sediment.
Table of Research Findings on Dibenzofuran Analogue Degradation
| Compound/Group | Degradation Type | Key Findings | Organism/Condition |
|---|---|---|---|
| Dibenzofuran | Biodegradation | Co-oxidized via lateral dioxygenation, producing various intermediates. nih.gov | Ralstonia sp. strain SBUG 290 (grown on biphenyl) |
| Dibenzofuran | Biodegradation | Capable of cleaving the aromatic structure. asm.org | Trichosporon mucoides SBUG 801 |
| Chlorinated Dibenzofurans | Biodegradation | Degraded by cometabolism. nih.gov | Burkholderia sp. strain JB1 |
| Octachlorinated dibenzofuran (OCDF) | Biodegradation | Degraded through anaerobic dechlorination. scispace.com | Pseudomonas mendocina NSYSU |
| Heptachlorinated dibenzofurans | Photodegradation | Dechlorination pathway identified when irradiated between 300-400 nm in vegetable oils. scispace.com | UV light (300-400 nm) |
Q & A
Q. What are the primary synthetic routes for 1,4-dimethyldibenzo[b,d]furan, and how are reaction conditions optimized?
The Paal-Knorr synthesis is a foundational method for furan derivatives. For this compound, cyclization of 1,4-diketones (or substituted analogues) with acid catalysts (e.g., H₂SO₄, P₂O₅, or acidic ion-exchange resins) is key. Optimization involves:
- Catalyst screening : Strong acids like P₂O₅ yield higher cyclization efficiency but may require anhydrous conditions .
- Solvent selection : Polar aprotic solvents (e.g., toluene) enhance reaction rates by stabilizing intermediates .
- Temperature control : Reactions typically proceed at 80–120°C to balance kinetics and side-product formation .
Q. How is this compound characterized structurally and analytically?
- NMR spectroscopy : ¹H and ¹³C NMR identify methyl group positions (δ 2.1–2.5 ppm for CH₃) and aromatic proton splitting patterns .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₂O) and fragmentation pathways .
- X-ray crystallography : Resolves dibenzofuran ring conformation and methyl group steric effects .
Q. What electrophilic substitution reactions are feasible for this compound?
Unlike simple furans, this compound undergoes limited electrophilic substitution due to steric hindrance from methyl groups. However:
- Bromination : Occurs via 1,4-addition in methanol, forming dibromide intermediates that solvolyze to methoxy-substituted products .
- Nitration : Requires harsh conditions (HNO₃/H₂SO₄) and typically targets less hindered positions .
Advanced Research Questions
Q. How does this compound undergo metabolic activation, and what toxicological endpoints are relevant?
- Metabolic pathways : Cytochrome P450 enzymes oxidize the furan ring to reactive dialdehydes (e.g., cis-2-butene-1,4-dial), which form protein/DNA adducts .
- Toxicity markers : Urinary metabolites like N-acetyl-S-[1-(5-acetylamino-5-carboxypentyl)-1H-pyrrol-3-yl]-L-cysteine indicate hepatic glutathione depletion .
- In vitro models : Rat hepatocyte assays with NADPH and semicarbazide traps confirm metabolite formation via HPLC .
Q. What analytical methods detect trace this compound in environmental samples?
- GC-MS : After derivatization (e.g., silylation), limits of detection (LOD) reach 0.1 ppb in soil/water .
- HPLC-UV/FLD : Paired with fluorescence detection, it quantifies low-concentration samples (e.g., 50 μg/mL in toluene) .
- API-MS (Atmospheric Pressure Ionization MS) : Monitors degradation products (e.g., unsaturated 1,4-dicarbonyls) in OH radical-initiated reactions .
Q. How do computational methods predict the compound’s stability and reactivity?
- DFT calculations : Evaluate aromatic stabilization energy (ASE) and HOMO-LUMO gaps to predict electrophilic/nucleophilic sites .
- NBO analysis : Identifies hyperconjugative interactions between methyl groups and the π-system, explaining reduced reactivity .
- Thermochemical data : Enthalpies of formation (ΔHf) are derived via bomb calorimetry or group-additivity approaches .
Q. How can conflicting data on synthetic yields be resolved?
Discrepancies arise from:
- Catalyst purity : Impure P₂O₅ reduces cyclization efficiency; use freshly distilled catalysts .
- Byproduct formation : Side reactions (e.g., over-dehydration) are mitigated by optimizing reaction time and stoichiometry .
- Validation : Cross-check yields using alternative methods (e.g., Feist-Benary synthesis for furans) .
Q. What in vitro models are used to study its hepatotoxicity mechanisms?
- Microsomal assays : Incubate with NADPH to generate reactive metabolites, detected via trapping agents (e.g., semicarbazide) .
- Hepatocyte cultures : Measure GSH depletion and protein adducts (e.g., GSH-BDA-lysine cross-links) using Western blotting with anti-GSH antibodies .
- Ames mutagenicity tests : Strain TA104 assesses cis-2-butene-1,4-dial mutagenicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
